Cas no 851105-13-0 (2-cyano-N-(3,4-dimethoxyphenyl)-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enamide)
![2-cyano-N-(3,4-dimethoxyphenyl)-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enamide structure](https://ja.kuujia.com/scimg/cas/851105-13-0x500.png)
2-cyano-N-(3,4-dimethoxyphenyl)-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- 851105-13-0
- Z30848526
- EN300-26607097
- 2-cyano-N-(3,4-dimethoxyphenyl)-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enamide
- AKOS007993183
-
- インチ: 1S/C25H25N3O3/c1-16-6-9-22(10-7-16)28-17(2)12-19(18(28)3)13-20(15-26)25(29)27-21-8-11-23(30-4)24(14-21)31-5/h6-14H,1-5H3,(H,27,29)/b20-13+
- InChIKey: FBURFSZXQJNCLU-DEDYPNTBSA-N
- SMILES: O=C(/C(/C#N)=C/C1C=C(C)N(C2C=CC(C)=CC=2)C=1C)NC1C=CC(=C(C=1)OC)OC
計算された属性
- 精确分子量: 415.18959167g/mol
- 同位素质量: 415.18959167g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 31
- 回転可能化学結合数: 6
- 複雑さ: 691
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 5.2
- トポロジー分子極性表面積: 76.3Ų
2-cyano-N-(3,4-dimethoxyphenyl)-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26607097-0.05g |
2-cyano-N-(3,4-dimethoxyphenyl)-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enamide |
851105-13-0 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-cyano-N-(3,4-dimethoxyphenyl)-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enamide 関連文献
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
2-cyano-N-(3,4-dimethoxyphenyl)-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enamideに関する追加情報
Comprehensive Analysis of 2-cyano-N-(3,4-dimethoxyphenyl)-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enamide (CAS No. 851105-13-0)
The compound 2-cyano-N-(3,4-dimethoxyphenyl)-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enamide (CAS No. 851105-13-0) is a highly specialized organic molecule with a unique structural framework. Its intricate design combines a cyano group, a dimethoxyphenyl moiety, and a pyrrole derivative, making it a subject of interest in pharmaceutical and material science research. This compound's prop-2-enamide backbone further enhances its potential for diverse applications, particularly in drug discovery and functional material development.
In recent years, the demand for novel heterocyclic compounds like 2-cyano-N-(3,4-dimethoxyphenyl)-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enamide has surged due to their role in targeting specific biological pathways. Researchers are particularly intrigued by its potential as a kinase inhibitor or signal transduction modulator, topics frequently searched in academic and industrial databases. The compound's dimethylpyrrole and methylphenyl substituents contribute to its lipophilicity, a critical factor in bioavailability—a hot topic in modern drug design.
The synthesis of CAS No. 851105-13-0 involves multi-step organic reactions, often starting from 3,4-dimethoxyaniline and 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde. Its cyanoacrylamide structure is achieved through Knoevenagel condensation, a reaction mechanism widely discussed in organic chemistry forums. This synthetic route aligns with the growing trend of green chemistry, as researchers seek eco-friendly alternatives for complex molecule production—a frequently searched topic in sustainable science communities.
From an analytical perspective, 2-cyano-N-(3,4-dimethoxyphenyl)-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enamide exhibits distinct spectroscopic signatures. Its UV-Vis spectrum typically shows absorption maxima between 300-400 nm, while NMR studies reveal characteristic peaks for the dimethoxy aromatic protons and pyrrole methyl groups. These properties make it a candidate for fluorescent probes—another trending research area in biochemical imaging.
In material science, the π-conjugated system of this compound has drawn attention for potential use in organic electronics. Its electron-withdrawing cyano group and electron-donating methoxy groups create a push-pull effect, a design principle heavily searched by researchers developing organic photovoltaics or OLED materials. Computational studies of its HOMO-LUMO gap further support these applications, linking to popular queries about molecular orbital theory in material design.
Quality control of CAS No. 851105-13-0 requires rigorous HPLC purity analysis, often exceeding 98% for research-grade samples. Stability studies indicate that the enamide bond remains intact under standard storage conditions, though precautions against moisture are recommended—a practical consideration frequently asked about in laboratory forums. The compound's crystallinity also makes it suitable for X-ray diffraction studies, a technique widely searched by structural chemists.
Looking ahead, derivatives of 2-cyano-N-(3,4-dimethoxyphenyl)-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enamide may emerge as candidates for personalized medicine, especially in targeting specific protein-protein interactions. This aligns with current trends in precision oncology research, where molecules with tailored substituents are increasingly sought after. The compound's modular structure allows for systematic structure-activity relationship (SAR) studies—a methodological approach dominating recent medicinal chemistry publications.
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